1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester
Description
1H-Pyrazole-3-carboxylic acid, 5-(3-pyridinyl)-, ethyl ester is a pyrazole derivative featuring a 3-pyridinyl substituent at the 5-position and an ethyl ester group at the 3-position.
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
ethyl 5-pyridin-3-ylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-5,7,9-10,13-14H,2,6H2,1H3 |
InChI Key |
HLESRAQMSSGVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a conjugate addition-cyclization sequence (Figure 1). Hydrazinopyridine attacks the α,β-unsaturated diester, forming a hydrazone intermediate that undergoes intramolecular cyclization to yield the pyrazolidinone core. Subsequent oxidation or dehydrogenation generates the aromatic pyrazole ring. Copper or nickel catalysts stabilize transition states, reducing activation energy and side reactions.
Catalytic Systems
Catalysts critically influence reaction efficiency and selectivity (Table 1). Copper-phosphine complexes (e.g., Cu(PPh₃)₃I) achieve 79–85% yields by facilitating electron transfer and stabilizing reactive intermediates. Nickel-based catalysts, though less active, offer cost advantages for large-scale applications.
Table 1: Catalyst Performance in Cyclocondensation Reactions
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Cu(PPh₃)₃I | 80 | 85 | 92 |
| Ni(PPh₃)₂Cl₂ | 100 | 72 | 88 |
| Cu(PPh₃)₂Br | 80 | 81 | 90 |
Optimization of Reaction Parameters
- Solvent : Ethanol or methanol enhances solubility of hydrazinopyridine, while aprotic solvents (e.g., THF) improve diester reactivity.
- Alkali : Sodium ethoxide (1.2–1.5 eq.) ensures deprotonation of hydrazine without over-saponification of the ester.
- Stoichiometry : A 1:1 molar ratio of hydrazinopyridine to diester minimizes dimerization byproducts.
Alternative Synthetic Approaches
Hydrazine Hydrate Alkylation
A less common method involves alkylation of preformed pyrazolecarboxylic acids with ethylating agents. For instance, 5-(3-pyridinyl)-1H-pyrazole-3-carboxylic acid reacts with dimethyl sulfate in ethanol to yield the ethyl ester. However, this route suffers from lower yields (65–70%) due to competing N-alkylation and hydrolysis.
Oxidative Dehydrogenation of Pyrazolidinones
Ethyl 5-(pyridin-3-yl)-4,5-dihydropyrazole-3-carboxylate intermediates, synthesized via cyclocondensation, are oxidized to the aromatic pyrazole using potassium persulfate in acetonitrile. This step achieves 75–80% conversion but requires careful pH control to prevent ester hydrolysis.
Industrial-Scale Synthesis
Large-scale production (e.g., 600 L batches) employs continuous flow reactors to maintain temperature control and mixing efficiency. Key considerations include:
- Catalyst Recovery : Copper catalysts are filtered and recycled via ion-exchange resins, reducing costs by 30%.
- Waste Management : Aqueous ethanol washes recover unreacted diester, achieving 95% solvent reuse.
- Quality Control : In-process HPLC monitors reaction progress, ensuring ≥98% purity before crystallization.
Table 2: Industrial Production Metrics
| Parameter | Laboratory Scale | Pilot Plant (600 L) |
|---|---|---|
| Yield (%) | 85 | 82 |
| Reaction Time (h) | 4 | 6 |
| Purity (%) | 98 | 97 |
Comparative Analysis of Synthetic Methods
Cyclocondensation outperforms alternative routes in yield and scalability (Table 3). The copper-catalyzed method achieves 85% yield versus 70% for hydrazine hydrate alkylation. Oxidative dehydrogenation, while effective for halogenated analogs, introduces additional steps and costs for non-halogenated targets.
Table 3: Method Comparison
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Cyclocondensation | 85 | 120 | High |
| Hydrazine Alkylation | 70 | 150 | Moderate |
| Oxidation | 75 | 180 | Low |
Catalytic Efficiency and Selectivity
Copper(I) iodide with triphenylphosphine (CuI/PPh₃) demonstrates superior activity due to its ability to stabilize radical intermediates and suppress side reactions. Selectivity for the 5-pyridinyl isomer exceeds 90% in ethanol, whereas polar aprotic solvents favor 4-substituted byproducts.
Summary of Key Findings
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The ethyl ester group can be hydrolyzed under basic or acidic conditions to form the corresponding carboxylic acid
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include carboxylic acids, alcohols, amines, and substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrazole derivatives have been extensively studied for their biological activities. The specific compound has shown promise in several therapeutic areas:
- Anti-inflammatory Activity : A series of pyrazole analogues, including derivatives of 1H-Pyrazole-3-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory properties. For instance, compounds designed based on this scaffold exhibited significant inhibition of the P2Y receptor signaling pathway, which is involved in inflammatory responses .
- Phosphodiesterase Inhibition : Research has highlighted the use of pyrazole carboxylic esters as potent inhibitors of phosphodiesterases (PDEs), particularly PDE4. Structural modifications of the pyrazole scaffold led to increased potency and selectivity against specific PDE isoforms, making these compounds potential candidates for treating respiratory diseases like asthma and COPD .
Agricultural Applications
The compound has also been investigated for its potential use in agriculture:
- Pesticide Development : Pyrazole derivatives are being explored as novel pesticide agents due to their ability to interfere with plant growth regulators. Their effectiveness in controlling pests while minimizing environmental impact makes them valuable in sustainable agriculture practices .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Agents
A study focused on the synthesis of a series of pyrazole derivatives revealed that certain modifications at the 5-position significantly enhanced anti-inflammatory activity. The optimized compound demonstrated low cytotoxicity and high selectivity towards the P2Y14 receptor, indicating its potential as a therapeutic agent for treating inflammatory diseases .
Case Study 2: Drug Design via Scaffold Hopping
In drug discovery efforts targeting PDE4, researchers employed scaffold hopping strategies using pyrazole carboxylic esters. This approach allowed for rapid identification and optimization of lead compounds, resulting in a library that showed promising results in preclinical trials for respiratory conditions .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Comparisons
The structural variations among pyrazole-carboxylate esters primarily involve substituents on the pyrazole ring and the aromatic/heteroaromatic groups at the 5-position. Key analogs include:
Key Observations :
Comparison :
Physicochemical Properties
Key Notes:
Biological Activity
1H-Pyrazole-3-carboxylic acid, 5-(3-pyridinyl)-, ethyl ester (CAS No. 251658-58-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
- Molecular Formula: C11H11N3O2
- Molecular Weight: 217.22 g/mol
- IUPAC Name: Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Synthesis Methods
The synthesis of ethyl 1H-pyrazole-3-carboxylic acid derivatives typically involves the reaction of pyridine derivatives with pyrazole intermediates. For instance, the compound can be synthesized through alkylation and cyclization reactions involving appropriate reagents under controlled conditions .
Antiviral Activity
Recent studies have indicated that derivatives of 1H-pyrazole exhibit antiviral properties, particularly as neuraminidase inhibitors. For example, compounds derived from ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate demonstrated significant inhibitory effects against influenza neuraminidase, with certain derivatives showing up to 56.45% inhibition at a concentration of 10 μM .
Antimicrobial Properties
Ethyl esters of pyrazoles have also been investigated for their antimicrobial activities. Some studies report that these compounds exhibit broad-spectrum antibacterial effects, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of 1H-pyrazole derivatives is significantly influenced by the substituents on the pyrazole and pyridine rings. For instance:
- Substituents at the para or meta positions on the phenyl ring enhance neuraminidase inhibition.
- Electron-withdrawing groups generally increase activity compared to electron-donating groups .
Study 1: Neuraminidase Inhibition
In a study focused on the synthesis and evaluation of various pyrazole derivatives, compound 12c with a 4-fluorophenyl group showed the highest neuraminidase inhibitory activity among the tested compounds. The SAR analysis highlighted that modifications at specific positions could lead to enhanced potency against viral targets .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including ethyl 5-(pyridin-3-YL)-1H-pyrazole-3-carboxylate. Results indicated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 1H-pyrazole-3-carboxylic acid derivatives, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation or functionalization of pyrazole precursors. For example, ethyl ester derivatives are formed by reacting pyrazole amines (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid anhydrides or chlorides under reflux in solvents like tetrahydrofuran . Optimization involves adjusting stoichiometry, temperature (e.g., 50°C for 16 hours), and catalysts (e.g., trifluoroacetic acid) to improve yields . Purification often employs flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .
Q. How are pyrazole derivatives characterized to confirm structural integrity and purity?
Characterization relies on ¹H/¹³C NMR (e.g., chloroform-d solvent, 400 MHz for proton assignment), IR (e.g., carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (EI-HRMS for molecular ion validation) . Elemental analysis (C, H, N) ensures ≥98% purity . For example, ¹H NMR of ethyl 3-azido-1-benzyl-pyrazole-4-carboxylate shows distinct peaks for ester protons (δ 4.33 ppm, q) and aromatic substituents (δ 7.84 ppm, s) .
Q. What safety protocols are recommended for handling pyrazole esters in the lab?
While some derivatives are classified as non-hazardous, standard precautions include:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Spill management : Use inert absorbents (e.g., Celite) and avoid drainage into waterways .
- Ventilation : Ensure fume hoods during reactions with volatile reagents (e.g., methylene chloride) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of pyrazole derivatives for biological targets?
Docking simulations (e.g., using AutoDock Vina) predict binding affinities to enzymes like human dihydrofolate reductase (DHFR) . Key parameters include:
- Scoring functions : Van der Waals interactions and hydrogen bonding (e.g., with active-site residues like Leu4 and Arg70) .
- Validation : Compare docking scores to reference drugs (e.g., doxorubicin) and validate via in vitro assays . For pyrazole-carbothioamides, substituents at the 5-phenyl position enhance hydrophobic interactions .
Q. What methodologies resolve contradictions in pharmacological data (e.g., analgesic vs. ulcerogenic activity)?
Contradictions arise from off-target effects or assay variability. Strategies include:
- Dose-response profiling : Test multiple concentrations (e.g., 10–100 mg/kg in murine models) to identify therapeutic windows .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methylsulfanyl with nitrile groups) to reduce gastric toxicity while retaining anti-inflammatory activity .
- In vivo/in vitro correlation : Validate target engagement via enzyme inhibition assays (e.g., COX-2) alongside ulcerogenicity indices .
Q. How are pyrazole-azide intermediates used in click chemistry for hybrid molecule synthesis?
Azide-functionalized pyrazoles (e.g., 3-azido-1-benzyl-pyrazole-4-carboxylate) undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids. Key steps:
- Reagent compatibility : Use azido(trimethyl)silane for azide introduction under mild conditions (0–50°C) .
- Purification : Dry-load chromatography minimizes decomposition of reactive intermediates .
- Application : Hybrids are screened for dual-target activity (e.g., anti-inflammatory + anticancer) .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for esterification to avoid hydrolysis .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction) .
- Biological Assays : Include positive controls (e.g., indomethacin for inflammation studies) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
